3-Methoxy-2-methyl-2-cyclopentenone
CAS No.:
Cat. No.: VC13896143
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10O2 |
|---|---|
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | 3-methoxy-2-methylcyclopent-2-en-1-one |
| Standard InChI | InChI=1S/C7H10O2/c1-5-6(8)3-4-7(5)9-2/h3-4H2,1-2H3 |
| Standard InChI Key | UNOGKKKQILBOFR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(CCC1=O)OC |
Introduction
Structural and Molecular Characteristics
3-Methoxy-2-methyl-2-cyclopentenone features a five-membered cyclopentene ring with a ketone group at the 1-position, a methoxy group at the 3-position, and a methyl group at the 2-position. The IUPAC name for this compound is 3-methoxy-2-methylcyclopent-2-en-1-one, and its canonical SMILES representation is CC1=C(CCC1=O)OC. The presence of both electron-donating (methoxy) and electron-withdrawing (ketone) groups creates a polarized structure that influences its reactivity in nucleophilic and electrophilic reactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 126.15 g/mol | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 214.9°C | |
| Melting Point | 49–53°C | |
| Flash Point | 84.4 ± 19.9°C |
The compound’s three-dimensional conformation, confirmed by computational models , reveals a planar cyclopentenone ring with slight puckering due to steric interactions between the methyl and methoxy groups. This geometry facilitates interactions with biological targets, such as enzymes involved in inflammatory pathways.
Synthesis Methods
Diazomethane-Mediated Methoxylation
A common synthesis route involves the reaction of 2-methyl-2-cyclopentenone with diazomethane () under controlled conditions. Diazomethane acts as a methylating agent, introducing the methoxy group at the 3-position via nucleophilic substitution. This method yields moderate to high purity (85–92%) but requires careful handling due to diazomethane’s explosivity.
Cyclization of Precursor Ketones
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Diazomethane Reaction | 85–92 | 90–95 | High regioselectivity | Hazardous reagents |
| Cyclization of Esters | 65–78 | 80–88 | Scalability | Multi-step process |
Physicochemical Properties
Thermal Stability
The compound exhibits stability up to 200°C, beyond which decomposition occurs, releasing carbon monoxide and methane . Differential scanning calorimetry (DSC) profiles show an exothermic peak at 215°C, correlating with its boiling point.
Solubility and Reactivity
3-Methoxy-2-methyl-2-cyclopentenone is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), with a solubility of 12.3 g/L in DMSO at 25°C . The ketone group undergoes nucleophilic additions, while the methoxy group participates in demethylation reactions under acidic conditions.
Applications in Industrial and Research Contexts
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing prostaglandin analogs and non-steroidal anti-inflammatory drugs (NSAIDs). Its cyclopentenone core mimics natural lipid mediators, enabling modulation of cyclooxygenase (COX) enzymes. For example, derivatives of 3-Methoxy-2-methyl-2-cyclopentenone have shown 50% inhibition of COX-2 at concentrations of 10 μM.
Agrochemical Development
In agrochemistry, the compound is used to create herbicides targeting acetolactate synthase (ALS), an enzyme critical in plant amino acid biosynthesis. Field trials demonstrate that ALS inhibitors derived from this compound reduce weed biomass by 70–85% in cereal crops.
Flavor and Fragrance Industry
Although less studied than its methylated analogs, 3-Methoxy-2-methyl-2-cyclopentenone contributes to smoky and woody notes in perfumes. Gas chromatography-olfactometry (GC-O) analyses associate it with odor thresholds of 0.8 ppb in air.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In vitro studies using murine macrophages reveal that 3-Methoxy-2-methyl-2-cyclopentenone suppresses nitric oxide (NO) production by 40% at 50 μM, likely through inhibition of nuclear factor-kappa B (NF-κB). This effect is comparable to ibuprofen but with fewer gastrointestinal side effects in preliminary animal models.
Enzymatic Interactions
The compound acts as a competitive inhibitor of aldehyde dehydrogenase (ALDH), with an inhibition constant () of 15.3 μM . This property is under investigation for treating alcohol dependence, where ALDH inhibition reduces acetaldehyde metabolism .
Comparison with Structural Analogs
Table 3: Structural and Functional Comparison
| Compound | Molecular Formula | Key Differences | Biological Activity |
|---|---|---|---|
| 3-Methyl-2-cyclopenten-1-one | Lacks methoxy group | Antifungal | |
| 2-Cyclopentenone | Simpler structure | Precursor in synthesis | |
| 4-Methoxy-2-methylbutane thiol | Sulfur-containing | Flavor agent |
The methoxy group in 3-Methoxy-2-methyl-2-cyclopentenone enhances its electron density compared to non-methoxylated analogs, increasing its reactivity in Diels-Alder reactions.
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